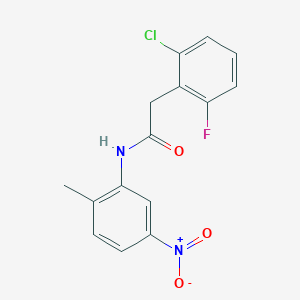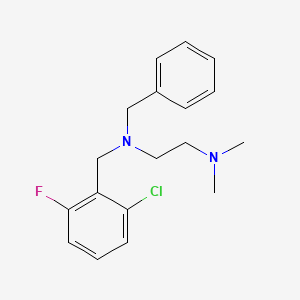![molecular formula C22H27BrN2O4S B5785225 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound belongs to this class and its study can provide insights into its potential applications and properties.
Synthesis Analysis
The synthesis of sulfonamide compounds can vary widely, incorporating various sulfonation techniques and coupling reactions. A common approach for synthesizing sulfonamide derivatives involves the reaction of sulfonyl chlorides with amines or amides under basic or neutral conditions. The synthesis process often aims at introducing specific functional groups to achieve desired properties or biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their chemical and biological properties. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to deduce the structure of these compounds. The presence of the sulfonamide group significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including substitution reactions, where the sulfonamide group acts as a leaving group or a nucleophile depending on the reaction conditions. These compounds exhibit a range of chemical properties influenced by the nature of substituents attached to the sulfonamide nitrogen atoms, such as electron-withdrawing or electron-donating groups.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance solubility in water or organic solvents, making them suitable for different applications.
Chemical Properties Analysis
Chemical properties, such as acidity and basicity of the sulfonamide group, are key factors affecting the biological activity of these compounds. The sulfonamide nitrogen's hybridization state and its interaction with surrounding substituents can modulate these properties, impacting the compound's pharmacological profile.
- Structure and gene expression relationship studies of antitumor sulfonamides (Owa et al., 2002).
- Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation, and X-ray structure (Chohan & Shad, 2011).
- Synthesis and antiestrogenic activity of dihydronaphthalene derivatives (Jones et al., 1979).
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O4S/c1-2-29-21-11-7-6-10-20(21)24-22(26)16-25(18-8-4-3-5-9-18)30(27,28)19-14-12-17(23)13-15-19/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVTZLXVWBPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)
![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)




![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)